Home > Products > Screening Compounds P122077 > 6-Hydroxymethyletoricoxib
6-Hydroxymethyletoricoxib - 349536-41-0

6-Hydroxymethyletoricoxib

Catalog Number: EVT-1463092
CAS Number: 349536-41-0
Molecular Formula: C18H15ClN2O3S
Molecular Weight: 374.839
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6-Hydroxymethyletoricoxib is a member of bipyridines.
Overview

6-Hydroxymethyletoricoxib is a chemical compound derived from etoricoxib, a selective cyclooxygenase-2 inhibitor used primarily for its anti-inflammatory properties. The addition of the hydroxymethyl group at the sixth position alters its pharmacological profile, potentially enhancing its therapeutic efficacy and selectivity.

Source

The compound is synthesized through various chemical processes, with patents and scientific literature documenting its synthesis and applications. Notably, research indicates that compounds with hydroxyl groups can exhibit improved solubility and bioactivity, making 6-hydroxymethyletoricoxib a subject of interest in medicinal chemistry.

Classification

6-Hydroxymethyletoricoxib falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs), specifically within the subclass of selective cyclooxygenase-2 inhibitors. Its classification is significant in understanding its mechanism of action and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of 6-hydroxymethyletoricoxib typically involves multi-step organic reactions. A common method includes the hydroxylation of etoricoxib using various reagents under controlled conditions to ensure high yields and purity.

Technical Details:

  1. Reagents: Common reagents may include oxidizing agents such as hydrogen peroxide or specific metal catalysts.
  2. Conditions: Reactions are often performed under acidic or basic conditions, with temperature control to optimize the reaction rate.
  3. Yield: The synthetic process aims for high yields, often exceeding 80%, with purification steps such as recrystallization to achieve desired purity levels.
Molecular Structure Analysis

Structure

6-Hydroxymethyletoricoxib possesses a complex molecular structure characterized by:

  • A benzene ring.
  • A sulfonamide group.
  • A hydroxymethyl group at the sixth position.

Data

The molecular formula is typically represented as C18_{18}H19_{19}N2_{2}O3_{3}S, with a molecular weight around 345.42 g/mol. The structural representation can be visualized using molecular modeling software for detailed analysis.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving 6-hydroxymethyletoricoxib include:

  • Hydroxylation: The introduction of the hydroxymethyl group.
  • Decomposition: Under extreme conditions, the compound may decompose into simpler molecules.

Technical Details:

  • Reaction kinetics are studied to determine the rate of formation and stability of the compound under various conditions.
  • Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and product purity.
Mechanism of Action

Process

The mechanism of action for 6-hydroxymethyletoricoxib is primarily through the inhibition of cyclooxygenase-2 enzymes, leading to decreased synthesis of prostaglandins responsible for inflammation and pain.

Data

Studies indicate that selective inhibition can reduce gastrointestinal side effects commonly associated with non-selective NSAIDs. The pharmacodynamics involve binding affinity studies to assess how effectively the compound interacts with cyclooxygenase-2 compared to cyclooxygenase-1.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Melting Point: The melting point is generally reported above 200 °C, indicating stability at room temperature.

Chemical Properties

  • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant Data:
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry provide insights into its structural integrity and purity.

Applications

Scientific Uses

6-Hydroxymethyletoricoxib has potential applications in:

  • Pharmaceutical Development: As a candidate for new anti-inflammatory medications with improved safety profiles.
  • Research Studies: Investigating its efficacy in treating chronic pain conditions or inflammatory diseases.
  • Metabolomics: Understanding its metabolic pathways through studies involving gas chromatography-mass spectrometry.
Introduction to 6-Hydroxymethyletoricoxib

Background and Significance of Etoricoxib Metabolites in Pharmacological Research

6′-Hydroxymethyletoricoxib (chemical formula: C₁₈H₁₅ClN₂O₃S; molecular weight: 374.84 g/mol) is a primary oxidative metabolite of the selective COX-2 inhibitor etoricoxib. This biotransformation product results from the enzymatic activity of cytochrome P450 (CYP) isoforms, predominantly CYP3A4, on the parent drug’s 6′-methyl group [1] [8]. As a major metabolite identified in human excreta, it constitutes up to 20% of the administered etoricoxib dose recovered in urine and feces, underscoring its pharmacokinetic relevance [3] [9]. The study of etoricoxib metabolites like 6′-hydroxymethyletoricoxib provides critical insights into interindividual variability in drug response, potential drug-drug interactions, and metabolic clearance pathways. Unlike the parent compound (which exhibits 106-fold selectivity for COX-2 over COX-1), 6′-hydroxymethyletoricoxib shows negligible COX inhibitory activity, redirecting pharmacological interest toward its role in toxicity and elimination kinetics [1] [11]. Its structural identification (CAS 349536-41-0) and characterization have been enabled through advanced analytical techniques, including LC-MS and NMR spectroscopy [3] [9].

Table 1: Key Characteristics of 6′-Hydroxymethyletoricoxib vs. Etoricoxib

Property6′-HydroxymethyletoricoxibEtoricoxib
Chemical FormulaC₁₈H₁₅ClN₂O₃SC₁₈H₁₅ClN₂O₂S
Molecular Weight (g/mol)374.84358.84
CAS Number349536-41-0202409-33-4
Primary Formation RouteCYP3A4-mediated oxidationParent compound
BioactivityNegligible COX inhibitionSelective COX-2 inhibition
Detection MatrixUrine, feces, plasmaPlasma

Structural and Functional Role of 6-Hydroxymethyletoricoxib in NSAID Metabolism

Structurally, 6′-hydroxymethyletoricoxib differs from etoricoxib by the substitution of the 6′-methyl group with a hydroxymethyl moiety (–CH₂OH). This polar modification significantly alters its physicochemical behavior, enhancing aqueous solubility and facilitating subsequent phase II conjugation reactions [3] [9]. The metabolite retains the core bipyridine scaffold and 4-methylsulfonylphenyl pharmacophore but undergoes glucuronidation at the hydroxyl group to form 6′-hydroxymethyl-etoricoxib glucuronide (C₂₄H₂₃ClN₂O₉S; MW: 550.97 g/mol), which dominates urinary excretion [5]. Functionally, this biotransformation represents a detoxification pathway:

  • Metabolic Inactivation: The hydroxymethyl derivative exhibits >100-fold reduced binding affinity for COX-2 compared to etoricoxib, effectively terminating its anti-inflammatory activity [1].
  • Clearance Enhancement: Glucuronidation converts the metabolite into a highly water-soluble conjugate, accelerating renal elimination and reducing systemic exposure [5].
  • Toxicological Implications: Recent evidence suggests that despite its inactivation, 6′-hydroxymethyletoricoxib may contribute to off-target effects through interactions with arachidonic acid-metabolizing enzymes (e.g., CYP450 isoforms) in renal and cardiac tissues [6]. In murine models, etoricoxib administration altered gene expression of cyp4a12, cox2, and adrb1—effects potentially mediated via this metabolite’s modulation of arachidonic acid cascades [6].

Figure: Metabolic Pathway of Etoricoxib Highlighting 6′-Hydroxymethyletoricoxib Formation

Etoricoxib  → (CYP3A4 oxidation)  6′-Hydroxymethyletoricoxib  → (UGT glucuronidation)  6′-Hydroxymethyletoricoxib β-glucuronide (excreted)  

Knowledge Gaps and Research Objectives

Despite its characterization as a major metabolite, critical gaps persist in understanding 6′-hydroxymethyletoricoxib’s pharmacological and toxicological roles:

  • Mechanistic Gaps: The precise molecular interactions between 6′-hydroxymethyletoricoxib and arachidonic acid-metabolizing enzymes (e.g., CYP4A, LOX) remain unelucidated. Murine studies show etoricoxib disrupts cyp2c29 and ace2 expression in cardiac tissue, but whether the metabolite directly mediates these effects is unknown [6].
  • Analytical Limitations: Standardized assays for quantifying the metabolite in complex matrices (e.g., tissue homogenates) are underdeveloped. Current methods rely on inferred detection via glucuronide hydrolysis, risking measurement inaccuracy [3] [5].
  • Contextual Gaps: Research has focused primarily on metabolic kinetics in healthy subjects, with minimal data on populations with renal/hepatic impairment or genetic polymorphisms in CYP3A4/UGT isoforms [7].
  • Biological Significance: No studies have evaluated whether 6′-hydroxymethyletoricoxib accumulates in target organs (e.g., kidneys) during chronic therapy, potentially explaining etoricoxib’s dose-dependent nephrotoxicity observed in preclinical models [6].

Research objectives to address these gaps include:

  • Quantitative Tissue Mapping: Using accelerator mass spectrometry to track metabolite distribution in preclinical models.
  • In Vitro Mechanistic Studies: Profiling interactions with human CYP450/LOX enzymes and adrenergic receptors.
  • Impact of Genetic Variants: Assessing metabolite kinetics in CYP3A5 expressers vs. non-expressers.

Table 2: Key Research Gaps and Proposed Approaches

Gap CategorySpecific Knowledge DeficitRecommended Research Approach
MechanisticDirect enzyme-metabolite interactionsSurface plasmon resonance binding assays
ContextualEffects in renal impairmentPopulation PK modeling in CKD patients
MethodologicalTissue-specific quantificationDevelopment of LC-MS/MS protocols for organ homogenates
Biological ConsequencesRole in beta-adrenergic cardiac toxicityIn vitro cardiomyocyte exposure models

Properties

CAS Number

349536-41-0

Product Name

6-Hydroxymethyletoricoxib

IUPAC Name

[5-[5-chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridin-2-yl]methanol

Molecular Formula

C18H15ClN2O3S

Molecular Weight

374.839

InChI

InChI=1S/C18H15ClN2O3S/c1-25(23,24)16-6-3-12(4-7-16)17-8-14(19)10-21-18(17)13-2-5-15(11-22)20-9-13/h2-10,22H,11H2,1H3

InChI Key

SCVWZQQMIZJGJY-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)CO

Synonyms

5-Chloro-3-[4-(methylsulfonyl)phenyl]-[2,3’-bipyridine]-6’-methanol

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.